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Compound of Interest

Compound Name: [Tyr8]-Substance P

Cat. No.: B1353927 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological

characterization of [Tyr8]-Substance P, a key analog of the neuropeptide Substance P (SP).

This document details the scientific background, experimental methodologies, and signaling

pathways associated with this important research compound.

Introduction: The Advent of a Substance P Analog
Substance P, an undecapeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-

Met-NH₂, was first identified in 1931 by Ulf von Euler and John H. Gaddum as a potent

hypotensive and gut-contracting factor in equine brain and intestine extracts. Its structure was

elucidated in 1971, paving the way for the synthesis of various analogs to probe its structure-

activity relationships and biological functions.

[Tyr8]-Substance P, with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH₂,

emerged from these efforts as a crucial tool for researchers. The substitution of the

phenylalanine at position 8 with a tyrosine residue provided a site for radioiodination, facilitating

the development of radioligand binding assays to study the Substance P receptor, now known

as the Neurokinin-1 (NK1) receptor. This analog has been instrumental in characterizing the

distribution and pharmacology of NK1 receptors throughout the body.
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Synthesis and Purification of [Tyr8]-Substance P
The synthesis of [Tyr8]-Substance P is achieved through solid-phase peptide synthesis

(SPPS), a robust and widely used method for producing peptides.[1][2]

Experimental Protocol: Solid-Phase Peptide Synthesis
(SPPS)
The following protocol outlines the general steps for the manual solid-phase synthesis of

[Tyr8]-Substance P using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

Fmoc-protected amino acids

Rink Amide resin

Coupling reagents (e.g., HBTU, HOBt)

N,N-Diisopropylethylamine (DIPEA)

Piperidine solution in dimethylformamide (DMF)

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water)

DMF, Dichloromethane (DCM)

Solid-phase synthesis vessel

Procedure:

Resin Swelling: The Rink Amide resin is swelled in DMF within the synthesis vessel.

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a

piperidine/DMF solution to expose the free amine.

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Met-OH) is activated with

coupling reagents and coupled to the resin in the presence of DIPEA.
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Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents

and byproducts.

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the [Tyr8]-
Substance P sequence.

Final Deprotection: The N-terminal Fmoc group of the final amino acid (Arg) is removed.

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and all side-

chain protecting groups are removed simultaneously by treatment with a TFA cleavage

cocktail.

Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, collected

by centrifugation, and washed multiple times to remove scavengers and residual cleavage

reagents.

Lyophilization: The crude peptide is lyophilized to obtain a dry powder.

Purification and Characterization
The crude [Tyr8]-Substance P is purified by reversed-phase high-performance liquid

chromatography (RP-HPLC).

Purification Protocol:

The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent (e.g.,

aqueous acetonitrile with 0.1% TFA).

The solution is injected onto a C18 RP-HPLC column.

The peptide is eluted using a gradient of increasing acetonitrile concentration in water, both

containing 0.1% TFA.

Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify

those containing the pure peptide.

The pure fractions are pooled and lyophilized to yield the final product.
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Characterization:

The purity and identity of the final [Tyr8]-Substance P product are confirmed by:

Analytical RP-HPLC: To assess purity.

Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight (Calculated MW:

1363.66 g/mol ).[3][4]

Biological Activity and Quantitative Data
[Tyr8]-Substance P is a biologically active analog of Substance P, exhibiting similar qualitative

effects.[5] It acts as an agonist at the NK1 receptor. While specific high-affinity binding data

(Ki/Kd) and functional potency data (EC50/IC50) for [Tyr8]-Substance P are not readily

available in the literature in a consolidated format, early studies indicated that at twice the

dosage, it demonstrated a comparable biological response to synthetic Substance P in

stimulating the contraction of isolated guinea pig ileum and in decreasing systemic blood

pressure in dogs.[5] For reference, the binding affinity and functional potency of Substance P at

the NK1 receptor are provided in the tables below.

Data Presentation
Table 1: Binding Affinity of Tachykinins at the NK1 Receptor

Ligand Receptor
Assay
Type

Kd (nM) Ki (nM)
Bmax
(pmol/mg
protein)

Cell/Tissu
e Type

[3H]Substa

nce P
Rat NK1 Saturation 0.33 ± 0.13 - 5.83 ± 1.16

Transfecte

d CHO

cells

Data sourced from reference[6].

Table 2: Functional Potency of Tachykinins at the NK1 Receptor
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Agonist Assay Type Cell Line EC50 (-log M)

Substance P Calcium Mobilization
NK1R-expressing

HEK293
8.5 ± 0.3

Substance P cAMP Accumulation
NK1R-expressing

HEK293
7.8 ± 0.1

Data sourced from reference[7].

Experimental Protocols for Biological
Characterization
Radioligand Binding Assay
Radiolabeled [Tyr8]-Substance P (e.g., [125I]-[Tyr8]-Substance P) is commonly used in

competitive binding assays to determine the affinity of test compounds for the NK1 receptor.

Protocol: Competitive Radioligand Binding Assay

Membrane Preparation: Membranes from cells or tissues expressing the NK1 receptor are

prepared by homogenization and centrifugation.

Assay Setup: In a 96-well plate, the following are added to each well:

Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

A fixed concentration of [125I]-[Tyr8]-Substance P.

Varying concentrations of the unlabeled competitor (test compound or unlabeled

Substance P for standard curve).

Membrane preparation.

Incubation: The plate is incubated to allow binding to reach equilibrium.

Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate

bound from free radioligand.
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Washing: The filters are washed with ice-cold buffer to remove non-specifically bound

radioligand.

Detection: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis: The data are analyzed to determine the IC50 of the test compound, from

which the Ki value can be calculated.

Functional Assays
The agonist activity of [Tyr8]-Substance P at the NK1 receptor can be assessed by measuring

downstream signaling events, such as calcium mobilization or inositol phosphate accumulation.

Protocol: Calcium Mobilization Assay

Cell Culture: Cells expressing the NK1 receptor are cultured in a 96-well plate.

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or

Fluo-4 AM).

Assay: The plate is placed in a fluorescence plate reader. Baseline fluorescence is

measured, and then [Tyr8]-Substance P is added at various concentrations.

Data Acquisition: Changes in intracellular calcium concentration are monitored as changes in

fluorescence intensity over time.

Data Analysis: The EC50 value for [Tyr8]-Substance P-induced calcium mobilization is

determined from the dose-response curve.

Signaling Pathways
The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 and

Gαs proteins.[2][8] Activation of the NK1 receptor by [Tyr8]-Substance P initiates a cascade of

intracellular signaling events.

Gαq/11 Pathway
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Binding of [Tyr8]-Substance P to the NK1 receptor activates the Gαq/11 protein, which in turn

activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol

(DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored

calcium into the cytoplasm. The increase in intracellular calcium and the presence of DAG

activate protein kinase C (PKC), which then phosphorylates various downstream targets,

leading to diverse cellular responses.

Gαs Pathway and MAPK/ERK Pathway
The NK1 receptor can also couple to Gαs, leading to the activation of adenylyl cyclase and the

production of cyclic AMP (cAMP). Furthermore, NK1 receptor activation can trigger the

mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway,

which is involved in cell proliferation, differentiation, and survival.[1]

Visualizations
Signaling Pathways
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Caption: NK1 Receptor Signaling Pathways.

Experimental Workflow
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Caption: Experimental Workflow for [Tyr8]-Substance P.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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